Cariprazine -

Cariprazine

Catalog Number: EVT-465087
CAS Number:
Molecular Formula: C21H32Cl2N4O
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cariprazine is a synthetic compound belonging to the class of piperazine derivatives. [] In scientific research, it is primarily studied for its activity as a dopamine D3-preferring D3/D2 receptor partial agonist. [, ] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonistic activity at 5-HT2B and 5-HT2A receptors. [, , , , ] This unique receptor profile makes cariprazine a valuable tool in pharmacological research, particularly in studies focusing on the dopaminergic and serotonergic systems and their roles in neuropsychiatric conditions.

Relevance: DCAR exhibits a pharmacological profile closely resembling that of Cariprazine, suggesting a significant contribution to the parent drug's clinical efficacy []. Notably, DCAR demonstrates higher selectivity for D3 over D2 receptors compared to Cariprazine [].

Didesmethyl-Cariprazine (DDCAR)

Compound Description: Didesmethyl-Cariprazine (DDCAR) represents the other major active metabolite of Cariprazine in humans. Like Cariprazine, it possesses high affinity for D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors, exhibiting higher selectivity for D3 over D2 receptors compared to the parent compound [, , ]. DDCAR acts as an antagonist at D2 and D3 receptors in [35S]GTPγS binding assays but functions as a partial agonist at these receptors in cAMP signaling assays. Additionally, it acts as a full agonist at 5-HT1A receptors [].

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication classified as a dopamine receptor partial agonist, exhibiting a preference for D2 receptors [, ]. It is approved for treating schizophrenia and bipolar disorder, as well as for adjunctive treatment of major depressive disorder [].

Relevance: While sharing the classification of dopamine receptor partial agonists, Aripiprazole differs from Cariprazine in its receptor selectivity. Aripiprazole shows a preference for D2 receptors, while Cariprazine exhibits a higher affinity for D3 receptors [, ]. This difference in receptor profile may contribute to the potential advantages of Cariprazine in treating negative symptoms of schizophrenia [, ].

Brexpiprazole

Compound Description: Brexpiprazole is another atypical antipsychotic medication belonging to the dopamine receptor partial agonist class []. Similar to Aripiprazole, it primarily targets D2 receptors. It is approved for treating schizophrenia and as an adjunctive therapy for major depressive disorder [].

Relevance: Like Aripiprazole, Brexpiprazole shares the dopamine receptor partial agonist mechanism with Cariprazine but differs in receptor selectivity, primarily targeting D2 receptors []. This distinction might contribute to the purported advantages of Cariprazine in addressing negative symptoms of schizophrenia.

(+)-PD-128907

Compound Description: (+)-PD-128907 is a selective dopamine D3 receptor agonist []. In studies investigating the mechanism of action of Cariprazine, (+)-PD-128907 was used to further understand the role of D3 receptor partial agonism [].

Relevance: (+)-PD-128907 helped elucidate the D3 receptor-mediated effects of Cariprazine. Specifically, (+)-PD-128907 attenuated the increase in neurotransmitter efflux in the nucleus accumbens and hippocampus induced by Cariprazine, suggesting that Cariprazine's effects are partially mediated through D3 receptor partial agonism [].

SB-277011A

Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist []. It was employed in research to investigate the role of D3 receptor antagonism in the effects of Cariprazine [].

Source and Classification

Cariprazine was developed by the pharmaceutical company Gedeon Richter and is classified as a dopamine receptor modulator. It is specifically categorized under the class of antipsychotic agents due to its mechanism of action involving the modulation of dopaminergic activity in the brain. The compound was approved for medical use in various countries, including the United States, where it is marketed under the brand name Vraylar.

Synthesis Analysis

Methods and Technical Details

The synthesis of cariprazine involves several key steps, focusing on the formation of the cyclohexyl moiety and subsequent modifications to achieve the final compound. One practical synthesis route involves an acylation reaction using dimethylcarbamoyl chloride in the presence of an inorganic base. This method has been optimized to reduce reaction times and improve yields while minimizing impurities.

  1. Acylation Reaction: The initial step involves reacting a precursor compound with dimethylcarbamoyl chloride in dichloromethane as a solvent. The reaction is typically conducted at moderate temperatures (20-30°C) and monitored via high-performance liquid chromatography.
  2. Crystallization: Post-reaction, the product is purified through crystallization using n-heptane or similar solvents, which aids in achieving high purity levels (up to 99%) with minimal impurities .

These methods have evolved from earlier techniques that required harsher conditions and longer reaction times, demonstrating significant improvements in efficiency and environmental sustainability.

Molecular Structure Analysis

Structure and Data

Cariprazine's molecular structure can be depicted as follows:

  • Chemical Formula: C21_{21}H30_{30}N2_{2}
  • Molecular Weight: 342.48 g/mol

The compound features a unique cyclohexyl structure that contributes to its pharmacological properties. The trans configuration of cariprazine has been confirmed through X-ray crystallographic analysis, which provides insights into its stereochemistry and spatial arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

Cariprazine undergoes several chemical reactions during its synthesis:

  1. Acylation: The primary reaction involves acylation where dimethylcarbamoyl chloride reacts with a cyclohexylamine derivative.
  2. Purification: Following synthesis, purification steps involve crystallization from solvents like n-heptane to isolate cariprazine from byproducts.
  3. Dynamic Isomerization: Recent advancements include dynamic isomerization processes that enhance yield and purity by converting cis/trans-diastereomers into more desirable forms through enzymatic catalysis .

These reactions are critical for ensuring high-quality production suitable for pharmaceutical applications.

Mechanism of Action

Process and Data

Cariprazine exerts its therapeutic effects primarily through partial agonism at dopamine D2 and D3 receptors, with a preference for D3 receptors, which are implicated in mood regulation and cognition. This dual action helps stabilize dopaminergic activity in the brain, reducing symptoms associated with schizophrenia and bipolar disorder.

  • Dopamine Modulation: By modulating dopamine receptor activity, cariprazine can alleviate psychotic symptoms while minimizing side effects commonly associated with full agonists.
  • Serotonin Interaction: Additionally, cariprazine interacts with serotonin receptors, further contributing to its efficacy in mood stabilization .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like dichloromethane; poorly soluble in water
  • Melting Point: Approximately 160-162°C
  • Stability: Stable under recommended storage conditions but sensitive to light .

These properties are essential for determining formulation strategies for clinical applications.

Applications

Scientific Uses

Cariprazine is primarily used in psychiatry for:

  • Schizophrenia Treatment: Effective in managing both positive and negative symptoms.
  • Bipolar Disorder Management: Used as a mood stabilizer during manic or mixed episodes.
  • Research Applications: Investigated for potential use in other neuropsychiatric disorders due to its unique receptor profile.

Its multifaceted mechanism makes it a subject of ongoing research aimed at expanding its therapeutic applications beyond current indications .

Introduction to Cariprazine in Neuropsychopharmacology

Historical Context of Dopaminergic Modulation in Schizophrenia

The dopamine hypothesis of schizophrenia, originating in the mid-20th century, posited that hyperactivity of dopaminergic neurotransmission—particularly in the mesolimbic pathway—underlies positive symptoms such as hallucinations and delusions. First-generation antipsychotics (FGAs) like haloperidol emerged in the 1950s as D₂ receptor antagonists, effectively mitigating positive symptoms but with significant limitations. These agents indiscriminately blocked dopamine receptors across multiple pathways, resulting in extrapyramidal symptoms (EPS), hyperprolactinemia, and exacerbation of negative and cognitive symptoms due to dorsal striatal and prefrontal cortical involvement [1] [5].

The 1990s introduced second-generation antipsychotics (SGAs; e.g., risperidone, olanzapine) with combined D₂ and 5-HT₂A receptor antagonism. Though reducing EPS risk, SGAs exhibited variable receptor profiles and introduced metabolic adverse effects (weight gain, dyslipidemia). Crucially, neither FGAs nor SGAs adequately addressed schizophrenia’s multidimensional pathology: while positive symptoms responded to mesolimbic D₂ blockade, negative symptoms (anhedonia, social withdrawal) and cognitive deficits remained largely untreated due to mesocortical hypodopaminergia [1] [6]. This therapeutic gap underscored the need for agents targeting non-D₂ pathways while modulating dopamine activity region-specifically.

Emergence of Third-Generation Antipsychotics: Partial Agonism as a Paradigm Shift

Third-generation antipsychotics (TGAs) revolutionized schizophrenia pharmacotherapy through dopamine receptor partial agonism. Unlike antagonists, partial agonists stabilize dopaminergic transmission by acting as functional antagonists in hyperdopaminergic states (e.g., mesolimbic hyperactivity in psychosis) and functional agonists in hypodopaminergic regions (e.g., prefrontal cortex implicated in negative symptoms). Aripiprazole, the first TGA (2002), demonstrated this "dopamine stabilizer" effect via D₂/5-HT₁A partial agonism. However, its preferential binding to D₂ over D₃ receptors limited activity in cognitive and motivational pathways [1] [8].

Cariprazine, approved by the FDA in 2015, exemplifies an optimized TGA profile. It retains D₂ partial agonism but introduces high-affinity D₃ receptor targeting, enabling broader efficacy across symptom domains. Preclinical models confirmed that D₃-preferring compounds enhance cortical dopamine release and glutamatergic modulation, mechanisms critical for pro-cognitive and anti-anhedonic effects absent in earlier antipsychotics [3] [7] [10]. This pharmacodynamic advance positioned TGAs as the first class with potential disease-modifying capabilities beyond symptom suppression.

Cariprazine’s Position Within the Dopamine D3/D2 Receptor Pharmacology Landscape

Cariprazine’s distinctiveness arises from its unbalanced D₃:D₂ affinity and metabolite-driven pharmacokinetics. In vitro studies reveal a 3- to 10-fold greater binding affinity for D₃ (Kᵢ = 0.085–0.49 nM) versus D₂ receptors (Kᵢ = 0.49–0.69 nM), a selectivity ratio surpassing all other antipsychotics [2] [8] [10]. This preference translates to near-complete D₃ occupancy at clinical doses (1.5–6 mg/day), whereas other SGAs exhibit negligible D₃ engagement [1] [6]. D₃ receptors densely populate limbic regions (nucleus accumbens, hippocampus) and prefrontal cortex—circuitry governing emotion, motivation, and cognition. Consequently, cariprazine’s partial agonism normalizes ventral striatal dysfunction linked to anhedonia while modulating cortico-limbic connectivity to improve cognitive flexibility [3] [7].

Table 1: Receptor Binding Profile of Cariprazine

Receptor TargetAffinity (Kᵢ, nM)ActionFunctional Relevance
Dopamine D₃0.085–0.49Partial agonistNegative symptoms, cognition, reward processing
Dopamine D₂0.49–0.69Partial agonistAntipsychotic efficacy, EPS mitigation
Serotonin 5-HT₁A2.6Partial agonistMood stabilization, cognitive enhancement
Serotonin 5-HT₂B0.58AntagonistReduced valvulopathy risk
Serotonin 5-HT₂A18.8AntagonistLowers hallucination susceptibility
Histamine H₁23.2AntagonistLimited weight gain liability

Data compiled from [2] [8] [10]

Functionally, cariprazine’s D₃ partial agonism exerts region-specific dopamine modulation:

  • In mesolimbic pathways, it attenuates dopamine hyperactivity underlying positive symptoms without inducing depolarization block.
  • In mesocortical pathways, it enhances dopaminergic tone, reversing deficits in social interaction and reward processing demonstrated in neonatal phencyclidine (PCP) and social isolation rodent models [7] [10].

Table 2: In Vivo Receptor Occupancy of Cariprazine in Clinical Doses

Brain RegionD₃ Occupancy (%)D₂ Occupancy (%)D₃:D₂ Occupancy Ratio
Ventral Striatum90–95%75–80%1.2–1.5
Dorsal Striatum85–90%70–75%1.1–1.3
Cortex80–85%60–65%1.3–1.6

Data from PET studies in [1] [6]

Metabolically, cariprazine generates two active derivatives: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), both pharmacologically equipotent to the parent compound. DDCAR exhibits an exceptionally long half-life (1–3 weeks), contributing to sustained receptor occupancy and minimizing pharmacokinetic fluctuations [1] [6] [8]. This contrasts sharply with aripiprazole’s linear pharmacokinetics and may underpin cariprazine’s consistent effects on negative symptoms in long-term trials [6].

The compound’s functional selectivity extends to downstream neurotransmission:

  • 5-HT₁A partial agonism enhances prefrontal glutamatergic and cholinergic signaling, improving attention and executive function [8].
  • D₃-mediated suppression of serotonergic inhibition in the nucleus accumbens increases dopamine and norepinephrine efflux, counteracting avolition [7] [10].

Collectively, cariprazine redefines antipsychotic pharmacology by prioritizing D₃ modulation—a strategy poised to address schizophrenia’s core unmet needs: functional recovery through resolution of negative and cognitive pathology.

Properties

Product Name

Cariprazine

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

Molecular Formula

C21H32Cl2N4O

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)

InChI Key

KPWSJANDNDDRMB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Solubility

In water, 0.1159 mg/L at 25 °C (est)

Synonyms

3-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-1,1-dimethylurea
cariprazine
cariprazine HCl
cariprazine hydrochloride
N'-(trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)-N,N-dimethylurea monohydrochloride
RGH-188
trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride
Vrayla

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.